Vinyl palmitate Vinyl palmitate
Brand Name: Vulcanchem
CAS No.: 693-38-9
VCID: VC3706480
InChI: InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h4H,2-3,5-17H2,1H3
SMILES: CCCCCCCCCCCCCCCC(=O)OC=C
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol

Vinyl palmitate

CAS No.: 693-38-9

Cat. No.: VC3706480

Molecular Formula: C18H34O2

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Vinyl palmitate - 693-38-9

Specification

CAS No. 693-38-9
Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
IUPAC Name ethenyl hexadecanoate
Standard InChI InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h4H,2-3,5-17H2,1H3
Standard InChI Key UJRIYYLGNDXVTA-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(=O)OC=C
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC=C

Introduction

Chemical Properties and Structure

Vinyl palmitate (C₁₈H₃₄O₂) possesses a molecular weight of 282.47 and exists as a white to almost white solid at room temperature. The compound features an ester linkage connecting the palmitic acid moiety to a vinyl group, with the latter providing the reactive site for polymerization reactions.

Physical and Chemical Characteristics

The physical and chemical properties of vinyl palmitate determine its behavior in various applications and inform proper handling protocols. Table 1 summarizes these key characteristics based on technical data.

PropertyValue
Molecular FormulaC₁₈H₃₄O₂
Molecular Weight282.47
Physical State (20°C)Solid (white to almost white powder to lump)
Melting Point22°C
Boiling Point (@2mmHg)165.0°C
Flash Point176°C
SolubilitySlightly soluble in methanol
CAS Number693-38-9

The relatively high melting point compared to shorter-chain vinyl esters reflects the influence of the long palmitic acid chain on its physical properties. The compound's limited solubility in polar solvents like methanol is consistent with its predominantly hydrophobic molecular structure with a polar ester functional group .

Synthesis Methods

Traditional Synthesis Approaches

Traditionally, vinyl esters including vinyl palmitate have been synthesized through transesterification reactions. The conventional method involves the reaction of carboxylic acids (in this case, palmitic acid) with vinyl acetate in the presence of a catalyst. While this approach has been widely employed, it presents limitations regarding reaction efficiency and environmental considerations .

Novel Synthesis Routes

Recent research has developed more efficient and environmentally friendly synthesis methods for vinyl esters. According to studies, vinyl esters can be synthesized using either vinyloxy trimethylsilane or acetaldehyde, yielding excellent results. These novel approaches offer advantages in terms of reaction yield, product purity, and reduced environmental impact .

Table 2 compares traditional and novel synthesis methods for vinyl palmitate and related vinyl esters:

Synthesis MethodKey ReagentsAdvantagesLimitations
TransesterificationPalmitic acid, Vinyl acetate, CatalystWell-established, Widely usedModerate efficiency, Environmental concerns
Vinyloxy Trimethylsilane RoutePalmitic acid, Vinyloxy trimethylsilaneExcellent yields, More efficientReagent cost, Specialized handling
Acetaldehyde MethodPalmitic acid, AcetaldehydeExcellent yields, Alternative pathwayProcess complexity

These synthesis methodologies represent significant progress in making vinyl esters more accessible for various applications, potentially overcoming historical cost limitations that have restricted their wider use despite favorable toxicity profiles compared to alternative monomers .

Applications and Uses

Polymerization and Copolymerization

One of the primary applications of vinyl palmitate is in polymerization reactions, particularly copolymerization with other vinyl esters such as vinyl acetate. Research has demonstrated true copolymerization between vinyl palmitate and vinyl acetate, with distinctive properties emerging across different compositional ranges .

The monomer reactivity ratios for vinyl palmitate (r₁) and vinyl acetate (r₂) have been determined through multiple analytical methods. One approach based on copolymer analysis yielded values of r₁ = 0.78 ± 0.10 and r₂ = 1.15 ± 0.13, while another method examining the remaining monomer mixture after polymerization produced values of r₁ = 0.66 ± 0.07 and r₂ = 0.84 ± 0.10. These reactivity parameters are crucial for understanding and controlling copolymerization processes involving vinyl palmitate .

Copolymers containing vinyl palmitate exhibit interesting transition properties. When the vinyl palmitate content exceeds approximately 20-25 mole percent, the resulting copolymers demonstrate first-order transition points, which have been characterized using refractive index techniques and polarizing microscope methods. For compositions below this threshold where no transition point could be observed, brittle point measurements have provided alternative characterization data .

Biochemical Applications

Vinyl palmitate has found applications in biochemical engineering, particularly in enzyme-catalyzed reactions. It has been utilized as an acyl donor in lipase-catalyzed acylation of compounds like puerarin, a flavonoid with antioxidant, anti-cancer, anti-inflammatory, and anti-aging properties found in the roots of Pueraria lobata.

The products of these reactions, such as puerarin palmitate, have been characterized using various analytical techniques including liquid chromatography–mass spectrometry (LC–MS), Fourier-transform infrared spectroscopy (FT-IR), and carbon-13 nuclear magnetic resonance (¹³C NMR). These studies have demonstrated that the resulting palmitate esters typically show enhanced lipid solubility while retaining valuable bioactive properties like radical scavenging activity.

Industrial Uses

The use of vinyl palmitate in these industrial applications represents an extension of the broader applications of vinyl esters, which have been utilized in protective coatings and specialized materials due to their curing properties and performance characteristics.

Research Findings

Comparative Advantages over Other Monomers

Vinyl palmitate belongs to a broader family of vinyl esters that have gained interest as alternatives to more toxic (meth)acrylate compounds. Compared to (meth)acrylates, vinyl esters including vinyl palmitate demonstrate significantly lower toxicity while maintaining comparable or even superior mechanical properties and storage stability .

Table 3 compares key properties of vinyl esters (including vinyl palmitate) with (meth)acrylates:

PropertyVinyl Esters(Meth)Acrylates
ToxicityLowerHigher (irritancy, cytotoxicity)
Storage StabilityGoodGood
Mechanical PropertiesSimilar or betterBaseline comparison
Curing RateCompetitiveFast
Cost-EfficiencyHistorically lower (improving)Higher

This reduced toxicity profile makes vinyl palmitate and related compounds potentially valuable in advanced applications such as tissue engineering and 3D-printing, where the biocompatibility of materials is critical. The lower irritancy and cytotoxicity of vinyl esters represent important advantages in such biomedical contexts, potentially expanding the range of applications where these materials can be safely employed .

Enzymatic Synthesis and Biocatalysis

Research in biotechnology has examined the use of immobilized lipases for the synthesis of compounds involving vinyl palmitate. Lipases are versatile enzymes that catalyze various hydrolysis and synthesis reactions with high selectivity (chemo-, regio-, and stereoselective). Among support materials for lipase immobilization, polyvinyl alcohol (PVA) has been investigated, offering various properties when functionalized or combined with other materials.

Studies have demonstrated that certain immobilized lipases, such as TL GASG, show greater solvent, thermal, and operational stability compared to commercial immobilized lipases. When applied to reactions involving compounds like puerarin and vinyl palmitate, these systems have achieved high conversion rates (97.17% within 3 hours), suggesting efficient biocatalytic pathways for chemical synthesis involving vinyl palmitate.

Safety AspectClassification/Recommendation
Skin ContactIrritation Category 2
Eye ContactIrritation Category 2B
Target Organ ToxicityCategory 3 (Single Exposure)
Environmental HazardChronic Aquatic Toxicity Category 2
Recommended ProtectionEye protection, gloves, respiratory equipment if needed
StorageRefrigerated (0-10°C), avoid heat
Incompatible MaterialsOrganic peroxides, strong acids, zinc and its alloys, strong bases

Proper handling requires appropriate engineering controls, particularly ensuring adequate ventilation in confined areas. Personal protective equipment including tight-sealing safety goggles and suitable gloves should be used when working with vinyl palmitate. The compound is heat-sensitive and should be stored under refrigerated conditions (0-10°C) .

Commercial vinyl palmitate products are typically stabilized with MEHQ (4-methoxyphenol) to prevent premature polymerization during storage and handling. This stabilizer helps maintain the compound's integrity until it is intentionally used in polymerization or other reactive processes .

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